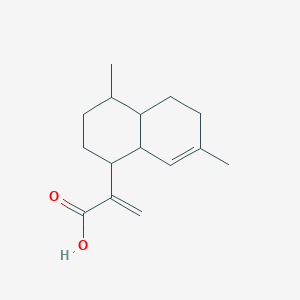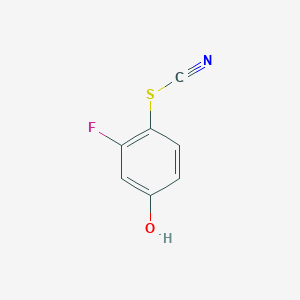
3-Fluoro-4-thiocyanatophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-thiocyanatophenol is an organic compound characterized by the presence of a fluorine atom, a thiocyanate group, and a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-thiocyanatophenol typically involves the introduction of the thiocyanate group to a fluorinated phenol. One common method is the nucleophilic substitution reaction where 3-fluorophenol reacts with thiocyanogen (SCN₂) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions often include a solvent like ethanol or acetone and are carried out at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-thiocyanatophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The thiocyanate group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in polar solvents.
Major Products
Oxidation: 3-Fluoro-4-thiocyanatobenzaldehyde.
Reduction: 3-Fluoro-4-aminophenol.
Substitution: 3-Amino-4-thiocyanatophenol or 3-Fluoro-4-mercaptophenol.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-Fluoro-4-thiocyanatophenol serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or probes for studying enzyme mechanisms. The thiocyanate group can interact with active sites of enzymes, providing insights into enzyme function and inhibition.
Medicine
Pharmaceutical research explores the potential of this compound derivatives as therapeutic agents. The compound’s ability to undergo various chemical modifications makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and advanced materials. Its functional groups can be incorporated into polymer backbones, imparting unique properties such as enhanced thermal stability or specific reactivity.
Mécanisme D'action
The mechanism by which 3-Fluoro-4-thiocyanatophenol exerts its effects depends on its interaction with molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting enzyme activity or altering protein function. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-aminophenol: Similar structure but with an amino group instead of a thiocyanate group.
4-Fluoro-3-thiocyanatophenol: Isomer with the fluorine and thiocyanate groups swapped.
3-Fluoro-4-methoxyphenol: Contains a methoxy group instead of a thiocyanate group.
Uniqueness
3-Fluoro-4-thiocyanatophenol is unique due to the presence of both a fluorine atom and a thiocyanate group on the same benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H4FNOS |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(2-fluoro-4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H4FNOS/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3,10H |
Clé InChI |
XHWGGQNLXMXALP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)F)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


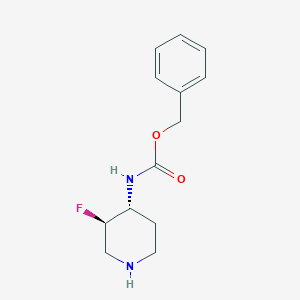
![4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B12820391.png)
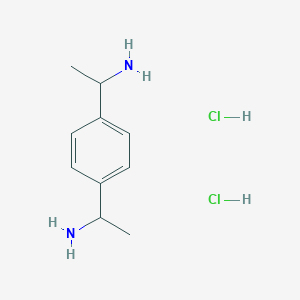
![[6-(Morpholin-4-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B12820423.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12820428.png)
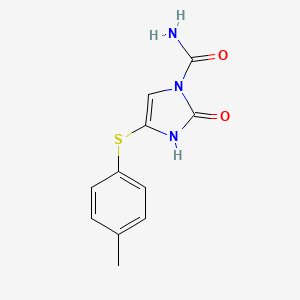
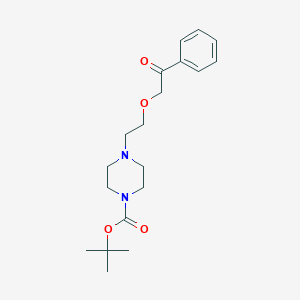
![3-[(Cyclobutylamino)methyl]quinolin-2-ol](/img/structure/B12820456.png)
![Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12820457.png)
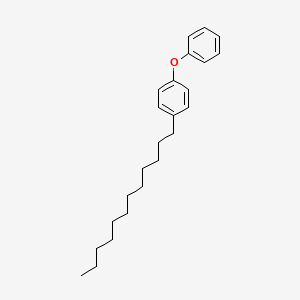
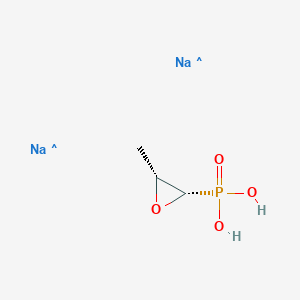
![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one](/img/structure/B12820473.png)
![N-Ethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12820474.png)
